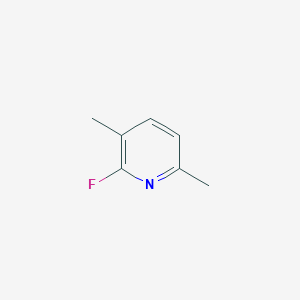

2-Fluoro-3,6-dimethylpyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-3,6-dimethylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FN/c1-5-3-4-6(2)9-7(5)8/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVBXHTCVVDWREE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C=C1)C)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90612676 | |

| Record name | 2-Fluoro-3,6-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90612676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885267-42-5 | |

| Record name | 2-Fluoro-3,6-dimethylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885267-42-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-3,6-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90612676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Fluoro 3,6 Dimethylpyridine and Its Precursors

Strategies for Regioselective Fluorination of Pyridine (B92270) Derivatives

Achieving regioselective fluorination of the pyridine ring is a key challenge in the synthesis of compounds like 2-fluoro-3,6-dimethylpyridine. Several methodologies have been developed to control the position of fluorine introduction, including nucleophilic aromatic substitution, electrophilic fluorination, and radical fluorination.

Nucleophilic Aromatic Substitution (SNAr) Approaches for Fluorination

Nucleophilic aromatic substitution (SNAr) is a widely used method for introducing fluorine into pyridine rings. nih.govacs.org This approach typically involves the displacement of a suitable leaving group, such as a halogen or a nitro group, by a fluoride (B91410) anion. mdpi.comresearchgate.net

The reactivity of halopyridines in SNAr reactions is dependent on the position of the halogen. 2- and 4-halopyridines are generally more reactive than 3-halopyridines due to the ability of the nitrogen atom to stabilize the Meisenheimer intermediate. acs.org The synthesis of the required halogenated pyridines is often achieved from pyridine N-oxides or hydroxypyridines using reagents like phosphoryl chloride or bromide at high temperatures. nih.govacs.org

A notable example is the synthesis of methyl 3-fluoropyridine-4-carboxylate, where the nitro group of methyl 3-nitropyridine-4-carboxylate is displaced by a fluoride anion (from CsF in dry DMSO) in a 38% yield. mdpi.com This demonstrates the utility of the nitro group as a leaving group in the nucleophilic aromatic substitution on pyridines. mdpi.com

Recent advancements have focused on developing milder reaction conditions for SNAr reactions of 2-fluoroheteroarenes, expanding the scope of functional groups that can be introduced. nih.gov This is particularly valuable for the late-stage functionalization of complex molecules. nih.govacs.org

Table 1: Examples of Nucleophilic Aromatic Substitution for Fluorination of Pyridines

| Starting Material | Reagent | Product | Yield | Reference |

| Methyl 3-nitropyridine-4-carboxylate | CsF, DMSO | Methyl 3-fluoropyridine-4-carboxylate | 38% | mdpi.com |

| 2-Chloropyridine (B119429) derivatives | KF, phase-transfer catalyst | 2-Fluoropyridine (B1216828) derivatives | Varies | acs.org |

| 2-Bromopyridine derivatives | KF, phase-transfer catalyst | 2-Fluoropyridine derivatives | Varies | acs.org |

Electrophilic Fluorination Routes to Fluoropyridines

Electrophilic fluorination offers a direct method for introducing fluorine onto the pyridine ring. Reagents such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) are commonly employed for this purpose. nih.govacs.orgnih.gov

The regioselectivity of electrophilic fluorination can be influenced by the substituents present on the pyridine ring. For instance, the fluorination of 1,2-dihydropyridines with Selectfluor® can lead to the formation of fluorinated 3,6-dihydropyridines, which can then be converted to the corresponding fluorinated pyridines. nih.govnih.gov A study described the regioselective synthesis of 3-fluorinated imidazo[1,2-a]pyridines using Selectfluor® in aqueous conditions, yielding monofluorinated products in moderate to good yields. acs.org

Another approach involves the direct C-H fluorination of pyridines. For example, silver(II) fluoride (AgF2) has been used for the site-selective fluorination of pyridines and diazines adjacent to the nitrogen atom. orgsyn.orgresearchgate.net This method is notable for its mild reaction conditions and high functional group tolerance. orgsyn.orgthieme-connect.com

A recently developed method for 3-selective pyridine fluorination utilizes ring-opened Zincke imine intermediates that undergo regioselective C-F bond formation with electrophilic fluorination reagents. nih.gov This process is applicable to a wide range of pyridine substitution patterns and can be used for late-stage fluorination of drug molecules. nih.gov

Table 2: Electrophilic Fluorinating Agents and Their Applications

| Reagent | Substrate Type | Product Type | Reference |

| Selectfluor® | 1,2-Dihydropyridines | Fluorinated 3,6-dihydropyridines/pyridines | nih.govnih.gov |

| Selectfluor® | Imidazo[1,2-a]pyridines | 3-Fluorinated imidazo[1,2-a]pyridines | acs.org |

| AgF2 | Pyridines and diazines | 2-Fluoropyridines and 2-fluorodiazines | orgsyn.orgresearchgate.net |

| Elemental Fluorine-Iodine | Pyridine derivatives | 2-Fluoropyridine derivatives | rsc.org |

Radical Fluorination Methodologies

Radical fluorination presents an alternative pathway for the synthesis of fluoropyridines. These methods often involve the generation of a radical species that then reacts with a fluorine source.

One such method involves a single-electron transfer (SET) process where a pyridine N-oxyl radical promotes C-H fluorination. rsc.orgrsc.org This reaction can be performed in water at room temperature and is compatible with a broad range of substrates, including bioactive molecules. rsc.orgrsc.org The proposed mechanism involves the N-oxyl radical abstracting a hydrogen atom, generating a carbon-centered radical that then captures a fluorine atom from a source like Selectfluor®. rsc.org

Another strategy is the photoactivated, pyridine-directed fluorination through a hydrogen atom transfer (HAT) mechanism. acs.org In this approach, the Lewis basic pyridyl nitrogen directs the fluorination of ortho substituents in a highly regioselective manner. acs.org

The development of radical fluorination has seen significant progress, with the first examples of carbon radical fluorination using mild reagents like N-fluorobenzenesulfonimide (NFSI) and Selectfluor® being reported in 2012. researchgate.net

Synthesis of 3,6-dimethylpyridine Precursors (Lutidines)

The synthesis of the target molecule, this compound, requires the corresponding precursor, 3,6-dimethylpyridine (a lutidine). Various classical and modern synthetic methods are available for the preparation of such substituted pyridines.

Classical Pyridine Annulation Reactions

Pyridine annulation reactions are classical methods for constructing the pyridine ring from acyclic precursors. These reactions often involve the condensation of carbonyl compounds with ammonia (B1221849) or an ammonia equivalent.

The Hantzsch pyridine synthesis is a well-known example, typically involving the condensation of two equivalents of a β-ketoester with an aldehyde and ammonia to form a dihydropyridine (B1217469), which is then oxidized to the corresponding pyridine. nih.gov A synthesis of 2,6-dimethylpyridine (B142122) has been described starting from ethyl acetoacetate (B1235776) and formaldehyde, proceeding through a 1,4-dihydropyridine (B1200194) intermediate. orgsyn.org

More recent developments in annulation strategies include a [3+1+1+1] annulation of arylamines, arylaldehydes, and dimethyl sulfoxide (B87167) (DMSO) to construct the pyridine ring in quinolines, where DMSO acts as a dual-methine synthon. organic-chemistry.org Other methods involve the annulation of pyridine-dicarboxylates with dialkyl succinates or glutarates. rsc.org The synthesis of polysubstituted pyridines can also be achieved from 1,4-oxazinone precursors through a tandem cycloaddition/cycloreversion reaction sequence. nih.gov

A synthesis of 2-amino-4,6-dimethylpyridine (B145770) has been reported starting from 3-aminocrotonitrile and acetic acid, with a total yield of over 70%. google.com Additionally, 15N-labelled 3,5-dimethylpyridine (B147111) has been synthesized in a two-step process starting from methacrolein, propenyl ether, and 15N-labelled ammonium (B1175870) chloride. nih.govresearchgate.net

Cross-Coupling Strategies for Alkyl Substituents on Pyridine

Cross-coupling reactions provide a powerful and versatile tool for introducing alkyl substituents onto a pre-existing pyridine ring. wikipedia.org These reactions typically involve a metal catalyst, most commonly palladium or nickel.

The Suzuki-Miyaura cross-coupling is a widely used method for forming carbon-carbon bonds. acs.orgsigmaaldrich.com However, the use of pyridine-2-boronates can be challenging due to their instability and low reactivity. sigmaaldrich.comrsc.org To address this, pyridine-2-sulfinates have been developed as effective nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. rsc.org

Nickel-catalyzed cross-electrophile coupling offers another route for the synthesis of 2-alkylated pyridines by coupling a 2-chloropyridine with an alkyl bromide. wisc.edu This method utilizes a bathophenanthroline (B157979) ligand and is conducted at high concentrations in DMF. wisc.edu

These cross-coupling strategies are valuable for their functional group tolerance and provide a modular approach to synthesizing a wide variety of substituted pyridines. acs.org

Optimization of Reaction Conditions and Yields

The efficiency and yield of the synthesis of this compound are highly dependent on the optimization of reaction parameters for each specific synthetic route.

For the Balz-Schiemann reaction , several factors can be fine-tuned to improve the yield. The traditional method involves the use of HBF₄ and the isolation of the diazonium salt. wikipedia.org However, modifications such as using other counterions like hexafluorophosphates (PF₆⁻) or hexafluoroantimonates (SbF₆⁻) have been shown to improve yields for some substrates. wikipedia.org The diazotization step can also be effected with nitrosonium salts like [NO]SbF₆, which avoids the need to isolate the often unstable diazonium intermediate. wikipedia.org A detailed study on the synthesis of 4-fluoropyridine (B1266222) via the Balz-Schiemann reaction highlights the importance of careful temperature control during diazotization and the challenges associated with the product's instability in aqueous conditions, which can lead to the formation of byproducts. nii.ac.jp For substituted pyridines, the electronic and steric effects of the substituents can significantly influence the reaction's outcome. acs.org

In halogen exchange reactions , the choice of fluoride source, solvent, and temperature are critical. For the fluorination of 2-chloropyridine derivatives, reagents such as cesium fluoride (CsF) in a solvent like dimethyl sulfoxide (DMSO) have been used. chemicalbook.com The reaction of 2,3-dichloropyridine (B146566) with CsF at 110°C for 20 hours in DMSO yielded 3-chloro-2-fluoropyridine (B73461) with a 71.9% yield. chemicalbook.com The optimization of these conditions, including the concentration of reactants and reaction time, is crucial for maximizing the conversion to the desired fluorinated product while minimizing side reactions.

Electrophilic fluorination using reagents like Selectfluor® offers another avenue for optimization. Studies on the fluorination of 1,2-dihydropyridines to form fluorinated 3,6-dihydropyridines, which can then be converted to fluoropyridines, have shown that the choice of solvent is critical. nih.gov Acetonitrile was identified as the optimal solvent for this transformation. nih.gov The slow addition of the Selectfluor® solution to the dihydropyridine solution at a controlled temperature (e.g., 0 °C) under an inert atmosphere was found to be the optimal condition to maximize the yield of the desired fluorinated intermediate. nih.gov

Below is an interactive data table summarizing the optimization of reaction conditions for related fluorination reactions, which can provide insights for the synthesis of this compound.

| Reaction Type | Precursor | Fluorinating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |

| Balz-Schiemann | 4-Aminopyridine | HBF₄/NaNO₂ | Water | 5-9 (diazotization) | 20 | nii.ac.jp |

| Halogen Exchange | 2,3-Dichloropyridine | CsF | DMSO | 110 | 71.9 | chemicalbook.com |

| Electrophilic Fluorination | 1,2-Dihydropyridines | Selectfluor® | Acetonitrile | 0 | 72-91 (of pyridine) | nih.gov |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of fluorinated compounds is an area of increasing importance, aiming to reduce the environmental impact of chemical processes. dovepress.com

Traditional fluorination methods, such as the Balz-Schiemann reaction , often involve hazardous reagents and can generate significant waste. dovepress.com However, greener approaches are being developed. One such approach involves the use of ionic liquids as reaction media. researchgate.net Ionic liquids can serve as recyclable solvents, potentially simplifying workup procedures and reducing waste. researchgate.net Research has shown that conducting the thermal decomposition of diazonium tetrafluoroborates in ionic liquids can lead to high purity products with reduced formation of tarry residues, which are common in classical Balz-Schiemann reactions. researchgate.netresearchgate.net Furthermore, the development of continuous flow protocols for the Balz-Schiemann reaction can eliminate the need to isolate potentially hazardous diazonium salt intermediates, enhancing safety and scalability. researchgate.net

In halogen exchange reactions , a key green consideration is the choice of fluorinating agent and solvent. While anhydrous hydrogen fluoride (HF) is a potent fluorinating agent, its high toxicity and corrosiveness make it a significant environmental and safety hazard. dovepress.com The use of solid fluoride salts like potassium fluoride or cesium fluoride is generally considered a greener alternative. The development of catalytic methods for fluorination is also a major step towards greener synthesis, as catalysts can reduce the energy input required for the reaction and increase selectivity, thereby minimizing waste. researchgate.net

The use of electrochemical fluorination represents a promising green alternative. This method can often be performed under mild conditions and avoids the need for stoichiometric amounts of fluorinating reagents, generating less waste. dovepress.com Similarly, photoredox catalysis using visible light is an emerging green technology for C-F bond formation, offering a radical-mediated pathway that can be more efficient for certain substrates and operate under milder conditions. princeton.edu

The principles of green chemistry encourage the use of safer solvents. While many fluorination reactions are performed in polar aprotic solvents like DMF or DMSO, research into using more environmentally benign solvents is ongoing. For example, the use of pyridine derivatives themselves as solvents in biphasic systems can facilitate product separation and solvent recycling.

By carefully selecting synthetic routes and optimizing reaction conditions with green chemistry principles in mind, the synthesis of this compound can be made more efficient, safer, and more environmentally sustainable.

Advanced Spectroscopic and Spectrometric Characterization in Research Contexts

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of 2-Fluoro-3,6-dimethylpyridine.

Two-dimensional NMR techniques are crucial for confirming the connectivity of atoms within the this compound molecule. mdpi.com Correlation Spectroscopy (COSY) experiments establish proton-proton couplings, while Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms. mdpi.com The Heteronuclear Multiple Bond Correlation (HMBC) technique is particularly insightful, as it reveals longer-range couplings between protons and carbons, which helps to definitively place the substituents on the pyridine (B92270) ring. mdpi.com For instance, correlations observed in the HMBC spectrum between specific protons and the ipso- and ortho-carbon atoms can confirm the substitution pattern. mdpi.com

With a natural abundance of 100% and a high gyromagnetic ratio, the ¹⁹F nucleus is highly sensitive for NMR studies. huji.ac.ilwikipedia.org ¹⁹F NMR spectroscopy provides valuable information about the electronic environment surrounding the fluorine atom in this compound. huji.ac.ilwikipedia.org The chemical shift of the fluorine atom is highly sensitive to its molecular surroundings, making it an excellent probe for studying intermolecular interactions and reaction kinetics. wikipedia.orgnih.gov For example, changes in the ¹⁹F chemical shift can be monitored over time to follow the progress of a reaction involving this compound. nih.gov The large chemical shift range of ¹⁹F NMR, spanning approximately 800 ppm, allows for excellent signal dispersion, minimizing peak overlap. wikipedia.org

Table 1: Representative ¹⁹F NMR Data for Fluorinated Pyridine Derivatives

| Compound | Solvent | Chemical Shift (ppm) |

| 2-Fluoropyridine (B1216828) | CDCl₃ | Not specified |

| 3-Fluoropyridine | CDCl₃ | Not specified |

| 3-Fluoro-3,6-dihydropyridines (major diastereomer) | CDCl₃ | -140.3 |

| 3-Fluoro-3,6-dihydropyridines (minor diastereomer) | CDCl₃ | -141.6 |

This table is for illustrative purposes and shows the type of data obtained from ¹⁹F NMR experiments. Specific data for this compound was not available in the search results.

NMR spectroscopy is a powerful tool for identifying transient intermediates and elucidating reaction mechanisms. For instance, in the synthesis of 7-azaindoles and 7-azaindolines from 2-fluoro-3-methylpyridine, NMR studies could potentially identify key intermediates formed during the domino reaction sequence. acs.org By analyzing the NMR spectra of the reaction mixture at different time points, researchers can gain insights into the stepwise transformations occurring.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation and Fragmentation Analysis

High-resolution mass spectrometry is essential for confirming the elemental composition of this compound and its derivatives. HRMS provides a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula. orgsyn.org Furthermore, by analyzing the fragmentation patterns observed in the mass spectrum, researchers can gain valuable structural information that complements the data obtained from NMR spectroscopy. mdpi.com

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Conformational Studies

Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of the this compound molecule, providing information about its functional groups and conformation. mdpi.com The C-F bond, as well as the aromatic C-C and C-N stretching and bending vibrations, give rise to characteristic absorption bands in the IR and Raman spectra. researchgate.net These techniques are valuable for confirming the presence of specific functional groups and can also be used to study changes in molecular structure and bonding that occur upon coordination to a metal center or during a chemical reaction. Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental vibrational spectra to aid in the assignment of the observed bands. researchgate.net

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

Analysis of Molecular Conformation and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

The introduction of a fluorine atom to the 2,6-lutidine framework is expected to induce notable changes in molecular conformation and the nature of its intermolecular interactions due to fluorine's high electronegativity and the steric influence of the three substituents on the pyridine ring.

Molecular Conformation:

The pyridine ring of this compound is anticipated to be largely planar. The primary conformational considerations would involve the orientation of the methyl groups, which, like in 2,6-lutidine, are sterically hindered. This steric hindrance can influence the accessibility of the nitrogen lone pair and the adjacent fluorine atom. In the crystal structure of the parent compound, 2,6-lutidine, molecules are linked into chains by C-H···N interactions. chemicalbook.com The presence of the fluorine atom in this compound would likely alter the electronic distribution and packing motifs.

Hydrogen Bonding:

Hydrogen bonding plays a crucial role in the crystal engineering and biological activity of heterocyclic compounds. In this compound, several types of weak hydrogen bonds could be anticipated.

C–H···F Interactions: The fluorine atom, although a weak hydrogen bond acceptor when covalently bonded, can participate in C–H···F interactions. rsc.org These interactions are often characterized by longer bond distances and more variable angles compared to conventional hydrogen bonds but can collectively contribute to the stability of a crystal lattice. Studies on fluorinated molecules show that the propensity of fluorine to form hydrogen bonds can be correlated with its environment and electronic properties. nih.gov

C–H···N Interactions: Similar to 2,6-lutidine, interactions involving the aromatic or methyl C-H donors and the pyridine nitrogen acceptor of a neighboring molecule are possible. chemicalbook.com The strength of this interaction would be modulated by the electron-withdrawing effect of the fluorine atom, which reduces the basicity and nucleophilicity of the pyridine nitrogen.

Interactive Data Table: Potential Hydrogen Bond Parameters This table presents theoretically expected hydrogen bond interactions for this compound based on general crystallographic data.

| Interaction Type | Donor | Acceptor | Typical H···A Distance (Å) | Significance |

|---|---|---|---|---|

| Weak Hydrogen Bond | Aromatic/Methyl C-H | Fluorine (F) | ~2.3 - 2.6 | Contributes to crystal packing; generally considered a weak, dispersive interaction. rsc.org |

| Weak Hydrogen Bond | Aromatic/Methyl C-H | Pyridine Nitrogen (N) | ~2.5 - 2.7 | Important for self-assembly, as seen in 2,6-lutidine. chemicalbook.com |

| Conventional Hydrogen Bond | O-H / N-H (from co-former) | Pyridine Nitrogen (N) | ~1.8 - 2.2 | Dominant interaction in co-crystals with protic molecules. |

Halogen Bonding:

Halogen bonding is a directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. acs.orgacs.org

Role of the C-F bond: The C-F bond itself is generally not considered a significant halogen bond donor because fluorine is highly electronegative and its σ-hole is not typically positive enough. Halogen bond strength increases down the group (F < Cl < Br < I). nih.gov

Influence on the Molecule: While the fluorine atom in this compound is not expected to be a strong halogen bond donor, its strong electron-withdrawing nature has a significant impact on the electronic distribution of the entire pyridine ring. man.ac.uk This can influence how other parts of the molecule interact. For instance, if another halogen were present on the ring, the fluorine atom would enhance its σ-hole and its capacity to act as a halogen bond donor.

Co-crystallization Studies with Host Molecules

Co-crystallization is a powerful technique to modify the physicochemical properties of a compound by combining it in a single crystal lattice with a neutral "co-former" molecule. Pyridine derivatives are excellent candidates for co-crystallization, particularly with carboxylic acids, due to the high probability of forming robust and predictable hydrogen-bonded assemblies. nih.gov

For this compound, co-crystallization studies would likely explore the formation of supramolecular synthons, which are reliable patterns of intermolecular interactions.

Potential Co-formers and Resulting Synthons:

Carboxylic Acids: The most probable interaction would be the formation of a carboxylate-pyridine heterosynthon . This involves a strong O-H···N hydrogen bond between the carboxylic acid proton and the pyridine nitrogen. This is often a highly favored and stable interaction in crystal engineering.

Other Hydrogen Bond Donors: Molecules with multiple -OH groups (like diols) or other acidic protons could also serve as effective co-formers, leading to extended hydrogen-bonded networks.

Halogen Bond Donors: Co-crystallization with strong halogen bond donors (e.g., iodoperfluorocarbons) could lead to assemblies where the pyridine nitrogen acts as the halogen bond acceptor. Studies have shown that strong halogen bonds (e.g., N···I) can direct the self-assembly of bicomponent monolayers and crystals. nih.gov

Interactive Data Table: Expected Supramolecular Synthons in Co-crystals This table outlines predictable interaction patterns for this compound with potential host molecules.

| Host Molecule Type | Primary Interaction | Expected Supramolecular Synthon | Key Characteristics |

|---|---|---|---|

| Carboxylic Acid | Hydrogen Bond | Carboxylate-Pyridine Heterosynthon | Strong, directional O-H···N hydrogen bond; highly reliable for crystal engineering. nih.gov |

| Diol / Phenol | Hydrogen Bond | Alcohol-Pyridine Heterosynthon | Directional O-H···N hydrogen bond; can form extended networks. |

| Iodoperfluorocarbon | Halogen Bond | N···I Halogen Bond | Strong, directional non-covalent interaction; useful for creating specific solid-state architectures. nih.gov |

Although direct experimental data on co-crystals of this compound are scarce, the established principles of supramolecular chemistry and crystal engineering provide a strong basis for predicting its behavior with various host molecules. Such studies would be invaluable for tuning its solid-state properties for applications in materials science and pharmaceuticals.

Reactivity and Reaction Mechanisms of 2 Fluoro 3,6 Dimethylpyridine

Nucleophilic Substitution Reactions at the Fluorinated Position

The presence of a fluorine atom at the C2 position, which is ortho to the ring nitrogen, makes this site highly activated towards nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing nature of both the nitrogen and the fluorine atom polarizes the C2-F bond, rendering the C2 carbon atom electron-deficient and thus a prime target for nucleophilic attack. In the realm of SNAr reactions on halo-aromatic systems, fluorinated compounds are often more reactive than their chlorinated or brominated counterparts. nih.gov For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine (B119429), a phenomenon attributed to the high electronegativity of fluorine which facilitates the rate-determining nucleophilic attack. nih.gov

For 2-halopyridines, nucleophilic attack is highly regioselective, occurring almost exclusively at the halogen-bearing carbon atom (C2). The activation provided by the adjacent ring nitrogen atom strongly directs the incoming nucleophile to this position, leading to the displacement of the fluoride (B91410) ion. In the case of 2-Fluoro-3,6-dimethylpyridine, nucleophilic substitution will selectively occur at the C2 position.

Stereoselectivity is not a primary consideration in the SNAr reaction on the aromatic ring itself, as the ring is planar and the reaction proceeds through a non-chiral intermediate. However, stereochemistry can become relevant if the incoming nucleophile possesses a chiral center.

The SNAr reaction of this compound is expected to proceed via a classical two-step addition-elimination mechanism.

Nucleophilic Addition: An incoming nucleophile (Nu-) attacks the electron-deficient C2 carbon, breaking the C=C π-bond and forming a tetrahedral intermediate. This intermediate, known as a Meisenheimer complex, is resonance-stabilized, with the negative charge delocalized over the pyridine (B92270) ring and particularly onto the electronegative nitrogen atom. This step is typically the slow, rate-determining step of the reaction because it involves the temporary loss of aromaticity.

Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored in the second, faster step, which involves the elimination of the fluoride ion as the leaving group.

The high reactivity of 2-fluoropyridines in SNAr reactions is primarily due to the "element effect," where the rate-enhancing electronegativity of the fluorine atom in the first step (nucleophilic attack) outweighs its poor leaving group ability in the second step. nih.gov

The two methyl groups on the pyridine ring have a significant influence on the reactivity of the C2 position towards nucleophilic attack. Their effects can be analyzed in terms of electronic and steric contributions.

C3-Methyl Group: This group is located adjacent to the reaction center.

Electronic Effect: As an electron-donating group, it slightly increases the electron density on the ring, which would typically deactivate the ring towards nucleophilic attack.

Steric Effect: Its proximity to the C2 position creates steric hindrance, which can impede the approach of the incoming nucleophile. This steric effect is often the dominant factor for substituents at the C3 position and tends to decrease the reaction rate compared to an unsubstituted 2-fluoropyridine. researchgate.net

C6-Methyl Group: This group is positioned ortho to the ring nitrogen but further from the reaction site.

Electronic Effect: Its electron-donating nature also slightly deactivates the ring.

Steric Effect: It can sterically interact with the nucleophile as it approaches the C2 position, although this effect is generally less pronounced than that of the C3-substituent.

In general, substituents at the 5-position of 2-fluoropyridines are known to enhance the rate of nucleophilic substitution, whereas substituents at the 3- and 4-positions can have varied effects. researchgate.net For this compound, the combination of steric hindrance from the C3-methyl group and the mild deactivating electronic effects from both methyl groups likely results in a somewhat lower reactivity compared to unsubstituted 2-fluoropyridine, though the C2 position remains highly susceptible to substitution.

| Substituent | Position | Electronic Effect | Steric Effect | Overall Impact on Rate |

|---|---|---|---|---|

| 3-Methyl | ortho to C2 | Slightly Deactivating (Donating) | Hindering (Decreases Rate) | Rate Decreasing |

| 6-Methyl | para to C3 | Slightly Deactivating (Donating) | Minor Hindrance | Slightly Rate Decreasing |

Electrophilic Aromatic Substitution on the Pyridine Ring

Electrophilic aromatic substitution (EAS) on pyridine rings is generally difficult. The pyridine nitrogen acts as a strong deactivating group—more so than a nitro group—for two reasons: it withdraws electron density inductively, and under the acidic conditions required for most EAS reactions, it becomes protonated, further increasing its electron-withdrawing power.

Directing Effects:

Pyridine Nitrogen: Strongly deactivating and meta-directing (to C3 and C5).

Fluorine (at C2): Deactivating and ortho-, para-directing (to C3 and C5).

Methyl Groups (at C3 and C6): Activating and ortho-, para-directing. The C3-methyl directs to C2, C4, and C5. The C6-methyl directs to C5.

Considering these competing influences:

Attack at C5: This position is favored by the directing effects of the pyridine nitrogen and the C6-methyl group. It is also influenced by the fluorine (para) and the C3-methyl (ortho).

Attack at C4: This position is favored by the C3-methyl group (para).

Given the powerful meta-directing effect of the pyridinium (B92312) ion under acidic conditions and the directing influence of the other substituents, electrophilic attack, if it occurs, would likely favor the C5 position . However, forcing conditions would be necessary, and yields are expected to be low. Studies on related fluorinated heterocycles often require specialized reagents like Selectfluor® for electrophilic fluorination. nih.govresearchgate.net

Metal-Catalyzed Cross-Coupling Reactions

A key synthetic application of this compound is its use as a substrate in metal-catalyzed cross-coupling reactions. The C2-F bond, while strong, can be effectively activated by transition metal catalysts, particularly those based on palladium and nickel. mdpi.com This allows for the formation of new carbon-carbon and carbon-heteroatom bonds at the C2 position, providing a versatile route to more complex substituted pyridines.

The Suzuki-Miyaura cross-coupling is a widely used reaction for this purpose, coupling the halopyridine with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. While specific examples for this compound are not extensively documented, the reactivity is well-established for analogous structures like other 2-halopyridines. nih.govthieme-connect.com These reactions are fundamental in medicinal chemistry for building libraries of novel compounds. orgsyn.org

| Halopyridine Substrate | Coupling Partner | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| 3,5-Dibromo-2,6-dimethylpyridine | Phenylboronic Acid | Pd(PPh₃)₄, Na₂CO₃ | 3,5-Diaryl-2,6-dimethylpyridine | thieme-connect.com |

| 3,4,5-Tribromo-2,6-dimethylpyridine | 2-Methoxyphenylboronic Acid | Pd(dppf)Cl₂, K₂CO₃ | Aryl-substituted 2,6-dimethylpyridine (B142122) | nih.gov |

| 2-Chloro-5-(trifluoromethyl)pyridine | (2,4-Difluorophenyl)boronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | 2-Aryl-5-(trifluoromethyl)pyridine | orgsyn.org |

C-F Bond Activation in Cross-Coupling Methodologies

The carbon-fluorine (C-F) bond is the strongest single bond to carbon, presenting a significant challenge for chemical transformation. However, transition-metal catalysis has emerged as a powerful tool for the activation and functionalization of these inert bonds in fluoroaromatic compounds, including fluoropyridines. acs.orgresearchgate.net The activation of the C-F bond in this compound is a critical step for its utilization in building more complex molecules.

Transition metal complexes, particularly those of nickel and platinum, are known to mediate the cleavage of C-F bonds. researchgate.netox.ac.uk The process typically involves the oxidative addition of the C-F bond to a low-valent metal center. For 2-fluoropyridines, cleavage is often regioselectively favored at the 2-position. acs.orgchemrxiv.org For instance, studies on various fluoropyridines have shown that zirconocene (B1252598) derivatives can selectively cleave the C-F bond at the 2-position to form new carbon-carbon bonds. acs.org Similarly, nickel(0) complexes have been developed as efficient precatalysts for the hydrodefluorination of 2-fluoro and 2,6-difluoropyridines, proceeding via a C-F activation pathway. chemrxiv.orgchemrxiv.org

The general mechanism for a transition metal (M) catalyzed C-F activation can be summarized as:

Oxidative Addition: The low-valent metal complex M(0) inserts into the C-F bond of the fluoropyridine, forming a M(II) intermediate.

Transmetalation (in cross-coupling): A second coupling partner, typically an organometallic reagent, transfers its organic group to the M(II) complex.

Reductive Elimination: The two organic groups on the M(II) complex couple and are eliminated, regenerating the M(0) catalyst and forming the final product. youtube.comyoutube.com

While research specifically detailing C-F activation in this compound is not extensively documented, the principles established for other 2-fluoropyridines provide a strong basis for its expected reactivity in these transformations. acs.orgox.ac.uk

Suzuki-Miyaura, Stille, Heck, and Negishi Coupling Reactions

Cross-coupling reactions are fundamental in modern organic synthesis for the formation of C-C bonds. Although specific examples utilizing this compound are not prominent in the surveyed literature, its structure is amenable to these transformations, which are widely applied to aryl halides and fluorides.

Suzuki-Miyaura Coupling: This reaction pairs an organoboron reagent (boronic acid or ester) with an organic halide or triflate. libretexts.org It is one of the most versatile cross-coupling methods due to the stability and low toxicity of the boron reagents. The Suzuki-Miyaura coupling of 2-fluoropyridines is well-established, typically using a palladium catalyst. nih.govclaremont.edubohrium.com For example, the coupling of pyridine-2-sulfonyl fluoride with various boronic acids proceeds efficiently with a Pd(dppf)Cl₂ catalyst. nih.gov A similar approach would be expected to be effective for this compound.

Stille Coupling: The Stille reaction involves the coupling of an organic halide with an organotin compound (organostannane), catalyzed by palladium. wikipedia.org While effective, the toxicity of the tin reagents is a significant drawback. libretexts.org Nevertheless, it has been successfully applied in the synthesis of complex molecules, including fluorinated heterocycles. For instance, palladium-catalyzed Stille coupling of 5-tributylstannyl-4-fluoropyrazole with aryl iodides proceeds smoothly to yield the corresponding coupled products. rsc.org

Heck Reaction: The Heck reaction forms a substituted alkene by reacting an unsaturated halide with an alkene in the presence of a base and a palladium catalyst. wikipedia.orgorganic-chemistry.org This reaction is a powerful method for C-C bond formation and alkene substitution. The general applicability to aryl halides suggests that this compound could serve as the halide partner in such a transformation.

Negishi Coupling: This reaction couples an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. While powerful, organozinc reagents are sensitive to air and moisture, requiring careful handling. libretexts.org

The table below summarizes the general characteristics of these key cross-coupling reactions applicable to aryl fluorides.

Table 1: Overview of Major Cross-Coupling Reactions

| Reaction Name | Organometallic Reagent | Electrophile Partner | Typical Catalyst | Key Features |

|---|---|---|---|---|

| Suzuki-Miyaura | Boronic Acid/Ester (R¹-B(OH)₂) | Aryl/Vinyl Halide/Triflate (R²-X) | Pd(0) | Mild conditions; stable, low-toxicity reagents. libretexts.org |

| Stille | Organostannane (R¹-SnR₃) | Aryl/Vinyl Halide/Triflate (R²-X) | Pd(0) | Tolerant of many functional groups; toxic reagents. wikipedia.org |

| Heck | Alkene | Aryl/Vinyl Halide/Triflate (R-X) | Pd(0) | Forms substituted alkenes; requires a base. wikipedia.org |

| Negishi | Organozinc (R¹-ZnX) | Aryl/Vinyl/Alkyl Halide (R²-X) | Pd(0) or Ni(0) | High reactivity; moisture and air sensitive reagents. libretexts.org |

Catalytic Systems and Ligand Effects

The success of cross-coupling reactions involving the activation of strong C-F bonds is highly dependent on the catalytic system, particularly the choice of metal and supporting ligands.

Catalytic Systems: Palladium and nickel complexes are the most common catalysts. chemrxiv.orgnih.gov Palladium catalysts, such as Pd(PPh₃)₄ or those generated in situ from a palladium(II) source like Pd(OAc)₂ or PdCl₂, are widely used. nih.govwikipedia.org Nickel catalysts, often featuring ligands like PEt₃ or specialized N-heterocyclic carbenes (NHCs), have shown excellent efficacy for the activation of C-F bonds, sometimes outperforming their palladium counterparts, especially in hydrodefluorination reactions. chemrxiv.orgchemrxiv.org

Ligand Effects: Ligands play a crucial role by stabilizing the metal center, influencing its electronic properties, and facilitating the key steps of the catalytic cycle (oxidative addition and reductive elimination). libretexts.org

Phosphine (B1218219) Ligands: Electron-rich and bulky phosphine ligands are highly effective. Monodentate ligands like triphenylphosphine (B44618) (PPh₃) and tri-tert-butylphosphine (B79228) (P(t-Bu)₃), as well as bidentate ligands such as 1,1'-bis(diphenylphosphino)ferrocene (dppf), are frequently employed to enhance catalytic activity. libretexts.orgnih.gov

N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donating ligands that form robust bonds with the metal center, often leading to highly stable and active catalysts suitable for challenging C-F bond activations.

Specialized Ligands: In some systems, tailored ligands are necessary. For example, studies on Suzuki-Miyaura reactions have explored a wide array of phosphine ligands to optimize yields for difficult substrates. libretexts.org The choice of ligand can dramatically alter the outcome of the reaction, and specific ligand screening is often required for a given substrate. nih.gov

Reactions Involving Methyl Substituents (e.g., Oxidation, Deprotonation)

While C-F activation is a major reaction pathway, the methyl groups at the 3- and 6-positions also offer sites for functionalization.

Oxidation: The methyl groups on pyridine rings can be oxidized to form aldehydes or carboxylic acids using appropriate oxidizing agents. Studies on the related compound 3-Fluoro-2,6-dimethylpyridine indicate that its methyl groups can undergo oxidation. A similar reactivity would be expected for this compound, potentially yielding fluorinated pyridine carboxylic acids, which are valuable building blocks. The oxidation of the parent compound, 2,6-dimethylpyridine, is also a known transformation, typically involving strong oxidants. orgsyn.org

Deprotonation: The protons on the methyl groups of lutidines (dimethylpyridines) are weakly acidic and can be removed by a strong base, such as an organolithium reagent (e.g., n-butyllithium) or lithium diisopropylamide (LDA). This generates a carbanion that can act as a nucleophile, reacting with various electrophiles to allow for chain extension or functionalization at the methyl position. While this reaction is common for lutidines, the electronic influence of the fluorine atom in this compound would likely affect the acidity of the adjacent methyl protons at the 3- and 6-positions.

Table 2: Potential Reactions of Methyl Substituents

| Reaction Type | Reagent | Potential Product | Notes |

|---|---|---|---|

| Oxidation | Strong Oxidizing Agent (e.g., KMnO₄, SeO₂) | Aldehyde or Carboxylic Acid | Reactivity is inferred from related pyridine compounds. orgsyn.org |

| Deprotonation | Strong Base (e.g., n-BuLi, LDA) | Nucleophilic Carbanion | Allows for subsequent reaction with various electrophiles. |

Theoretical and Computational Chemistry Studies

Studies on Non-Covalent Interactions (e.g., Halogen Bonding, Hydrogen Bonding)

Currently, there is a notable absence of specific theoretical and computational research focused on the non-covalent interactions of 2-fluoro-3,6-dimethylpyridine in publicly accessible scientific literature. While extensive research exists on the non-covalent interactions of related fluorinated and methylated pyridine (B92270) derivatives, direct studies on this compound, including detailed analyses of its halogen and hydrogen bonding capabilities, have not been reported.

Theoretical and computational chemistry provides powerful tools to predict and analyze the nature and strength of non-covalent interactions, which are crucial in understanding molecular recognition, crystal engineering, and biological activity. For a molecule like this compound, several types of non-covalent interactions would be of interest for computational investigation:

Halogen Bonding: The fluorine atom in the 2-position could potentially act as a halogen bond acceptor. However, fluorine is generally a weak halogen bond acceptor compared to heavier halogens. Computational studies would be necessary to determine if favorable halogen bonds can be formed with halogen bond donors.

Hydrogen Bonding: The nitrogen atom of the pyridine ring is a potential hydrogen bond acceptor. The presence of the electron-withdrawing fluorine atom and electron-donating methyl groups would modulate the basicity of the nitrogen and, consequently, the strength of any hydrogen bonds formed. Additionally, the hydrogen atoms of the methyl groups could act as weak hydrogen bond donors.

π-Stacking Interactions: The aromatic pyridine ring can participate in π-stacking interactions with other aromatic systems. The substitution pattern would influence the quadrupole moment of the ring and thus the geometry and energy of these interactions.

Although no specific data tables for this compound can be presented due to the lack of available research, studies on analogous molecules provide a framework for what could be expected. For instance, computational studies on fluoropyridines have shown that the position of the fluorine atom significantly impacts the electrostatic potential and the ability to form non-covalent bonds. Similarly, research on lutidine (dimethylpyridine) derivatives highlights the role of methyl groups in steric hindrance and in modifying the electronic properties of the pyridine ring.

Future computational investigations on this compound would likely employ methods such as Density Functional Theory (DFT) to optimize the geometries of complexes with various interacting partners and to calculate interaction energies. Techniques like the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots would be invaluable for visualizing and characterizing the nature of these weak interactions. Such studies would provide fundamental insights into the intermolecular forces governing the behavior of this compound and guide its potential applications in materials science and medicinal chemistry.

Applications in Organic Synthesis As a Building Block

Synthesis of Functionalized Pyridine (B92270) Derivatives

The reactivity of the C-F bond is central to the role of 2-fluoro-3,6-dimethylpyridine as a precursor to a variety of functionalized pyridine derivatives. The electron-withdrawing nature of the pyridine nitrogen atom activates the 2-position for nucleophilic attack, making the fluoride (B91410) ion a readily displaceable group.

The synthesis of pyridinones and pyridinethiones from this compound is primarily achieved through nucleophilic aromatic substitution (SNAr). The reaction of 2-fluoropyridines with oxygen nucleophiles, such as hydroxides or alkoxides, provides a direct route to pyridin-2-one derivatives. Similarly, treatment with sulfur nucleophiles yields the corresponding pyridin-2-thione derivatives.

The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide in ethanol (B145695) is reported to be 320 times faster than the same reaction with 2-chloropyridine (B119429), highlighting the superior reactivity of the fluoro-substituent in these transformations. nih.gov An efficient, transition-metal-free protocol for the hydroxylation of 2-fluoropyridines has been developed, affording pyridone products in good to excellent yields. nih.gov This methodology is directly applicable to this compound for the synthesis of 3,6-dimethylpyridin-2-one.

For the synthesis of pyridinethiones, common sulfur nucleophiles like sodium hydrosulfide (B80085) (NaSH) or sodium sulfide (B99878) (Na₂S) can be employed. A related method involves the conversion of a 2-halopyridine-N-oxide to a pyridine-2-thiol-N-oxide, which can then be reduced to the pyridinethione. mdpi.com

Table 1: Representative Nucleophilic Substitution Reactions for Pyridinone and Pyridinethione Synthesis This table presents generalized reactions applicable to this compound based on established reactivity of 2-fluoropyridines.

| Product Type | Nucleophile | Typical Reagents | Conditions | Reference |

|---|---|---|---|---|

| Pyridinone | Hydroxide (O-nucleophile) | NaOH, KOH | Aqueous or alcoholic solvent, heat | nih.gov |

| Pyridinone | Alkoxide (O-nucleophile) | NaOR, KOR | Aprotic solvent (e.g., DMF, DMSO) or alcohol | nih.gov |

| Pyridinethione | Hydrosulfide (S-nucleophile) | NaSH | Polar aprotic solvent (e.g., DMF) | mdpi.com |

| Pyridinethione | Thiolate (S-nucleophile) | NaSR, KSR | Polar aprotic solvent | nih.gov |

This compound is a valuable starting material for constructing fused and bi-aryl polycyclic aromatic nitrogen heterocycles. The C-F bond can participate in various cross-coupling reactions to form new carbon-carbon bonds, which can be followed by cyclization to build complex ring systems.

A primary method for this construction is the use of transition-metal-catalyzed cross-coupling reactions. For instance, nickel-catalyzed reductive homocoupling of 2-halopyridines is an effective method for synthesizing symmetrical 2,2'-bipyridines. mdpi.com Applying this to this compound would yield 3,3',6,6'-tetramethyl-2,2'-bipyridine. The Suzuki coupling reaction, which pairs a halide with a boronic acid, is also a widely used and powerful tool for creating C-C bonds and accessing a vast range of bipyridine structures. mdpi.com

More complex polycyclic systems can be envisioned through sequential coupling and cyclization strategies. While specific examples starting from this compound are not extensively documented, the general principles of forming nitrogen-containing polycyclic aromatic hydrocarbons (NPAHs) often involve the reaction of pyridyl precursors to build additional rings. nih.govprimescholars.com

Scaffold for Complex Molecule Synthesis

The fluoropyridine core is a significant feature in many biologically active molecules and advanced materials. This compound provides a scaffold that can be elaborated into more complex structures.

While numerous natural products contain a pyridine ring, the incorporation of a fluorinated pyridine, specifically a this compound moiety, is not common. A review of current literature did not yield examples of total syntheses of natural products featuring this precise structural unit. However, the synthesis of complex, non-natural molecules relies heavily on fluoropyridine precursors. A prominent example is in the field of Positron Emission Tomography (PET) imaging, where 2-fluoropyridine derivatives are crucial. For instance, the PET tracer [¹⁸F]AV-1451, used for imaging tau pathology in the brain, is synthesized from a complex precursor, demonstrating the utility of fluoropyridine synthesis in creating intricate molecular probes. acs.org The methods used for such syntheses are often applicable to other complex targets. acs.org

This compound is primarily utilized as a structural building block rather than as a novel synthetic reagent with a unique catalytic or activating function. Its chemical behavior is largely defined by two key features: the SNAr reactivity of the C2-fluorine atom nih.gov and the steric hindrance provided by the two methyl groups flanking the nitrogen atom. This steric hindrance makes it, like its non-fluorinated parent 2,6-lutidine, a poor nucleophile but a useful non-nucleophilic base in certain organic reactions. wikipedia.org The fluorine atom's main role is to serve as a leaving group for substitution or to modulate the electronic properties of the ring for further transformations, rather than to confer a new reagent-type functionality.

Role in Ligand Design for Catalysis

The synthesis of specialized ligands for transition metal catalysis is a critical area of chemical research, and this compound is a valuable precursor for creating tailored ligands. The C-F bond provides a reactive handle for introducing coordinating groups, such as other heterocycles or phosphines, leading to bidentate or polydentate ligands. mdpi.comnih.gov The presence of fluorine in the final ligand can also modify the electronic properties and catalytic activity of the resulting metal complex. mdpi.com

The synthesis of 2,2'-bipyridine (B1663995) ligands, a cornerstone of coordination chemistry, can be achieved through the coupling of 2-halopyridine precursors. mdpi.comnih.gov For example, this compound can be coupled to another suitable pyridine derivative via Suzuki or Stille coupling to generate unsymmetrical bipyridines, or undergo homocoupling to produce symmetrical ones. mdpi.com

Furthermore, P,N-ligands, which contain both a hard nitrogen donor and a soft phosphorus donor, are highly effective in many catalytic processes. 2-(Diphenylphosphino)pyridine is a classic example of this ligand class. nih.gov The synthesis of a substituted version, such as 3,6-dimethyl-2-(diphenylphosphino)pyridine, can be achieved from this compound by nucleophilic substitution with a diphenylphosphide anion (e.g., from KPPh₂ or LiPPh₂). The resulting P,N-ligand can then be coordinated to various metals like Palladium, Copper, or Silver to generate catalysts for a range of chemical transformations. nih.govnih.gov

Table 2: Ligand Types Synthesized from Halopyridine Precursors This table outlines general ligand synthesis strategies applicable to this compound.

| Ligand Type | Synthetic Strategy | Key Reagents | Resulting Ligand Scaffold | Reference |

|---|---|---|---|---|

| Bipyridine (N,N-Ligand) | Ni-catalyzed Reductive Homocoupling | NiCl₂·6H₂O, Reducing Agent (e.g., Zn) | Symmetrical 2,2'-Bipyridine | mdpi.com |

| Bipyridine (N,N-Ligand) | Suzuki Cross-Coupling | Pyridine-boronic acid, Pd catalyst | Unsymmetrical 2,2'-Bipyridine | mdpi.com |

| Phosphinopyridine (P,N-Ligand) | Nucleophilic Substitution | KPPh₂, LiPPh₂ | 2-(Diphenylphosphino)pyridine | nih.gov |

| Aminopyridine (N,N-Ligand) | Nucleophilic Substitution | Lithium amides, Amines | 2-Aminopyridine | researchgate.net |

Chiral Ligands based on Fluoropyridine Scaffolds

The development of chiral ligands is a cornerstone of modern asymmetric catalysis, enabling the synthesis of enantiomerically enriched compounds crucial in pharmaceuticals, agrochemicals, and materials science. Pyridine-containing ligands are ubiquitous due to their strong coordination to a wide variety of metal centers. The introduction of a fluorine atom onto the pyridine ring, as in this compound, can significantly influence the electronic and steric properties of the resulting ligand.

While extensive research has been conducted on various chiral pyridine-derived ligands, specific studies detailing the synthesis of chiral ligands directly from this compound are not prominent in the current scientific literature. However, based on established principles of ligand design, one can hypothesize potential synthetic routes. The fluorine atom and the two methyl groups on the this compound ring offer distinct points for functionalization to introduce chirality.

For instance, the methyl groups could potentially be functionalized through routes such as benzylic bromination followed by substitution with chiral nucleophiles. Alternatively, directed ortho-metalation, if achievable in the presence of the fluorine substituent, could introduce chiral groups at the 4- or 5-positions. The development of chiral 2,2'-bipyridine ligands, a privileged ligand class, often involves the coupling of two functionalized pyridine units.

Hypothetical Structures of Chiral Ligands from this compound:

| Ligand Type | Potential Chiral Moiety | Point of Attachment |

| Bidentate (N,N) | Chiral oxazoline | C4 or C5 position |

| Bidentate (N,P) | Chiral phosphine (B1218219) | Functionalized methyl group |

| Tridentate (N,N,N) | Chiral bis(oxazolinyl)pyridine (Pybox) | Functionalized methyl and C4 positions |

This table presents hypothetical structures based on common chiral ligand scaffolds and is not based on experimentally verified syntheses from this compound.

The synthesis of such ligands would likely involve multi-step sequences, and the reactivity of the this compound core would need to be carefully considered. The electron-withdrawing nature of the fluorine atom can decrease the nucleophilicity of the pyridine nitrogen and alter the regioselectivity of electrophilic substitution reactions.

Application in Asymmetric Catalysis

The ultimate test of a chiral ligand is its performance in asymmetric catalysis, where it transfers its stereochemical information to a prochiral substrate, leading to the preferential formation of one enantiomer of the product. While there is a wealth of information on the use of fluorinated ligands in asymmetric catalysis, specific applications of ligands derived from this compound are not documented in published research.

Generally, the incorporation of fluorine into a ligand can have several beneficial effects in catalysis:

Enhanced Lewis Acidity: The electron-withdrawing fluorine atom can increase the Lewis acidity of the metal center to which the ligand is coordinated, potentially leading to higher catalytic activity.

Modified Steric Environment: The fluorine atom, although relatively small, can influence the steric bulk and conformational rigidity of the ligand-metal complex, which is crucial for achieving high enantioselectivity.

Non-covalent Interactions: Fluorine can participate in non-covalent interactions, such as dipole-dipole and hydrogen bonding, with the substrate, which can help to lock in a specific transition state geometry and improve stereochemical control.

Research on other fluorinated pyridine ligands has demonstrated their utility in a range of asymmetric transformations, including hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. For example, chiral ligands containing fluorinated motifs have been shown to be effective in metal-catalyzed reactions. rsc.org The development of new chiral pyridine units (CPUs) is an active area of research, with a focus on creating modular and tunable ligands for a broad scope of asymmetric reactions. acs.org

Potential Asymmetric Reactions for Ligands Derived from this compound:

| Reaction Type | Metal Catalyst | Potential Benefit of Fluorine |

| Asymmetric Hydrogenation | Rhodium, Iridium | Enhanced activity and enantioselectivity |

| Asymmetric Allylic Alkylation | Palladium | Modified electronics and sterics of the catalyst |

| Asymmetric Diels-Alder | Copper, Zinc | Increased Lewis acidity of the catalyst |

This table is illustrative and highlights potential applications. The efficacy of hypothetical ligands derived from this compound in these reactions remains to be experimentally determined.

Exploration of 2 Fluoro 3,6 Dimethylpyridine in Medicinal Chemistry Research Excluding Clinical/safety Data

Design of Fluorinated Pyridine (B92270) Scaffolds for Ligand Development

The design of novel ligands with improved pharmacological profiles is a central goal in drug discovery. Fluorinated pyridine scaffolds, including derivatives of 2-fluoro-3,6-dimethylpyridine, are of significant interest in this endeavor. elsevierpure.comdovepress.com The unique properties of the fluorine atom allow for the fine-tuning of a molecule's characteristics to enhance its interaction with biological targets. elsevierpure.com

Rational Design Principles for Bioactive Compounds

The process of rational drug design involves the methodical and structure-based development of new therapeutic agents. A key aspect of this is the modification of lead compounds to optimize their binding affinity, selectivity, and pharmacokinetic properties. The introduction of fluorine into a molecule is a widely used strategy in this context. acs.orgnih.gov

The principles guiding the use of fluorine in bioactive compound design are multifaceted. Fluorine's high electronegativity can alter the electronic distribution within a molecule, influencing its reactivity and ability to participate in crucial interactions with a biological target. nih.gov Furthermore, the substitution of hydrogen with fluorine can block sites of metabolic attack, thereby increasing the metabolic stability and half-life of a drug candidate. acs.org The small size of the fluorine atom allows it to be incorporated into a ligand without causing significant steric hindrance, often mimicking a hydrogen atom while imparting unique electronic properties. nih.gov

Fluorine as a Modulator of Ligand-Receptor Interactions

The presence of a fluorine atom can profoundly influence a ligand's interaction with its receptor through various mechanisms, including the modulation of lipophilicity, pKa, and binding affinity.

Lipophilicity: The substitution of hydrogen with fluorine generally increases the lipophilicity of a molecule. elsevierpure.comnih.gov This property is crucial for a drug's ability to cross cell membranes and reach its target. The strategic placement of fluorine atoms can therefore be used to optimize the absorption, distribution, metabolism, and excretion (ADME) profile of a potential drug.

pKa: The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby basic functional groups, such as the nitrogen atom in a pyridine ring. This alteration in basicity can have a profound impact on a ligand's ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and binding to the target protein.

Binding Affinity: Fluorine can participate in a range of non-covalent interactions that contribute to enhanced binding affinity. These include dipole-dipole interactions, hydrogen bonds (where fluorine acts as a weak hydrogen bond acceptor), and multipolar interactions with protein backbone carbonyl groups. nih.govresearchgate.net The formation of these favorable contacts can significantly increase the potency of an inhibitor. acs.orgnih.gov For instance, the introduction of fluorine into thrombin inhibitors has been shown to enhance binding affinity six-fold. acs.org

Table 1: Impact of Fluorine Substitution on Ligand Properties

| Property | Effect of Fluorination | Rationale |

| Lipophilicity | Generally Increased | The C-F bond is more lipophilic than the C-H bond. nih.gov |

| pKa of Pyridine Nitrogen | Decreased | Fluorine is a strong electron-withdrawing group. |

| Binding Affinity | Can be Significantly Increased | Participation in favorable non-covalent interactions. acs.orgnih.gov |

| Metabolic Stability | Often Improved | Blocks sites of metabolic oxidation. acs.org |

Use as a Chemical Probe in Biological Systems

Beyond its role as a scaffold in ligand design, the this compound moiety can be incorporated into chemical probes to study biological systems. These probes are essential tools for visualizing and understanding complex biological processes at the molecular level.

Development of Fluorescent Probes Incorporating the Fluoropyridine Moiety

Fluorescent probes are molecules that can emit light upon excitation, allowing for the detection and imaging of specific biomolecules or cellular events. nih.gov The development of such probes often involves the integration of a fluorophore with a recognition element that selectively binds to the target of interest. mdpi.com While direct examples of fluorescent probes incorporating the this compound moiety are not extensively documented in the provided search results, the general principles of probe design suggest its potential utility. nih.govmdpi.com

The fluoropyridine unit could serve as a key component of a fluorescent probe by influencing the photophysical properties of the fluorophore through its electronic effects. The electron-withdrawing nature of the fluorine atom can modulate the energy levels of the probe, potentially leading to changes in its absorption and emission spectra upon binding to a target. Furthermore, the pyridine ring itself can be part of a larger conjugated system that forms the basis of the fluorophore.

Application in Mechanistic Enzymology Studies

Chemical probes play a crucial role in elucidating the mechanisms of enzyme-catalyzed reactions. By designing substrate analogs that contain a strategically placed fluorine atom, researchers can gain insights into the transition states and intermediates of enzymatic reactions.

In the context of this compound, while specific studies are not detailed, the principles of using fluorinated compounds in mechanistic enzymology are well-established. For example, fluorinated substrates have been used to study the mechanisms of enzymes like dehydroquinase. nih.gov The substitution of a hydrogen atom with fluorine at a position involved in the enzymatic reaction can alter the reaction rate or even trap an enzyme-substrate intermediate, providing valuable information about the catalytic mechanism. The this compound scaffold could be incorporated into a larger molecule designed to probe the active site of a specific enzyme.

Precursor in Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping

Fragment-based drug discovery (FBDD) and scaffold hopping are powerful strategies in modern drug discovery that rely on the identification and optimization of small, low-molecular-weight compounds.

Fragment-Based Drug Discovery (FBDD): FBDD begins with the screening of a library of small molecules, or "fragments," to identify those that bind weakly to a biological target. nih.gov These initial hits are then grown or linked together to create more potent and selective ligands. nih.gov this compound, with its molecular weight of approximately 125.15 g/mol , fits the profile of a typical fragment. epa.gov Its fluorinated pyridine core provides a starting point for chemical elaboration, allowing for the systematic exploration of the surrounding chemical space to improve binding affinity and other pharmacological properties. elsevierpure.com

Scaffold Hopping: This strategy involves replacing the central core of a known active molecule with a structurally different scaffold while retaining the original biological activity. dundee.ac.uknih.gov The goal is to identify novel chemical series with improved properties, such as enhanced potency, better ADME profiles, or novel intellectual property. This compound can serve as a novel scaffold to replace existing cores in known drug classes. The unique electronic and steric properties conferred by the fluorine and methyl groups can lead to new interactions with the target protein, potentially resulting in improved drug candidates. dundee.ac.uk This approach has been successfully used to develop preclinical candidates for various diseases. dundee.ac.ukacs.org

Table 2: Properties of this compound Relevant to FBDD

| Property | Value/Characteristic | Significance in FBDD |

| Molecular Weight | ~125.15 g/mol epa.gov | Falls within the typical range for fragments (<300 g/mol ). nih.gov |

| Structural Features | Fluorinated pyridine ring | Provides a starting point for chemical modification and optimization. |

| Potential for Elaboration | Amenable to synthetic modification | Allows for fragment growing and linking strategies. |

Identification of Key Pharmacophoric Elements

The pharmacophoric elements of a molecule are the essential structural features responsible for its biological activity. In this compound, the key pharmacophoric elements are centered around the substituted pyridine ring, which provides a scaffold for interaction with biological targets. The specific arrangement of the fluoro and dimethyl substituents creates a unique electronic and steric profile that dictates its potential as a pharmacophore.

The two methyl groups at the 3- and 6-positions contribute to the steric and lipophilic properties of the molecule. These groups can engage in van der Waals interactions within hydrophobic pockets of a binding site, thereby increasing the binding affinity. The steric bulk of the methyl groups also plays a role in determining the molecule's conformation and can influence its selectivity for a particular biological target. The relative positions of the fluoro and dimethyl groups create a specific three-dimensional arrangement of these interaction points, which is a key determinant of the molecule's biological activity.

The pyridine nitrogen atom itself is another important pharmacophoric element, capable of forming hydrogen bonds or coordinating with metal ions within an active site. The combination of these features—the hydrogen-bonding capacity of the fluorine and nitrogen atoms, and the hydrophobic interactions of the methyl groups—constitutes the core pharmacophore of this compound.

Synthesis of Analogs for Structure-Activity Relationship (SAR) Exploration (focused on chemical structure and binding concepts)

The synthesis of analogs of a lead compound is a cornerstone of medicinal chemistry, allowing for the systematic exploration of the structure-activity relationship (SAR). The goal of SAR studies is to understand how modifications to the chemical structure of a compound affect its biological activity, with the aim of optimizing potency, selectivity, and pharmacokinetic properties. For this compound, the synthesis of analogs would focus on modifying the substituents on the pyridine ring to probe their influence on target binding.

A common synthetic strategy for introducing fluorine onto a pyridine ring involves electrophilic fluorination using reagents like Selectfluor®. For instance, 1,2-dihydropyridines can be fluorinated with Selectfluor® to produce fluorinated 3,6-dihydropyridines, which can then be converted to the corresponding fluorinated pyridines. nih.govnih.gov This method provides a route to synthesize various fluorinated pyridine analogs.

The SAR exploration of this compound analogs would involve several key modifications:

Modification of the Fluoro Substituent: Replacing the fluorine at the 2-position with other halogens (e.g., chlorine, bromine) or with hydrogen would help to elucidate the role of the fluorine atom's electronegativity and size in target binding. The synthesis of such analogs would allow researchers to determine if a hydrogen bond acceptor is essential at this position.

Modification of the Methyl Groups: The methyl groups at the 3- and 6-positions could be replaced with other alkyl groups of varying size (e.g., ethyl, propyl) to probe the steric requirements of the hydrophobic pocket in the target binding site. researchgate.net Additionally, introducing functional groups onto these alkyl chains could provide new interaction points with the target.

Positional Isomerism: Synthesizing isomers where the fluoro and dimethyl groups are at different positions on the pyridine ring would provide valuable information on the required spatial arrangement of the pharmacophoric elements for optimal binding.

The binding concepts underlying these SAR studies relate to the fundamental principles of molecular recognition. By systematically altering the structure of the analogs, medicinal chemists can map the binding site of the biological target. For example, if replacing a methyl group with a larger ethyl group leads to a decrease in activity, it would suggest that the binding pocket has a limited size. Conversely, if introducing a hydrogen bond donor at a specific position enhances activity, it would indicate the presence of a corresponding hydrogen bond acceptor on the target. This iterative process of synthesis and biological testing allows for the refinement of the pharmacophore model and the design of more potent and selective drug candidates.

Integration into Peptidomimetics and Oligonucleotide Analogs

Currently, there is no publicly available research detailing the integration of this compound into peptidomimetics or oligonucleotide analogs.

Advanced Material Science Applications of 2 Fluoro 3,6 Dimethylpyridine Derivatives

Use in Liquid Crystals and Display Technologies

Derivatives of 2-fluoro-3,6-dimethylpyridine are promising candidates for creating novel liquid crystalline materials. The pyridine (B92270) ring itself can serve as a core component in calamitic (rod-like) liquid crystals, contributing to the necessary structural anisotropy. researchgate.net The strong dipole moment of the C-F bond can significantly influence the dielectric anisotropy (Δε) of the material, a critical parameter for the performance of twisted nematic (TN) and super-twisted nematic (STN) liquid crystal displays (LCDs). tandfonline.com

The strategic placement of the fluorine atom at the 2-position and methyl groups at the 3- and 6-positions can lead to materials with tailored properties. For instance, the methyl groups provide steric bulk, which can influence the packing of the molecules in the liquid crystalline phase and affect the clearing point. The fluorine atom's electron-withdrawing nature modifies the electronic distribution within the pyridine ring, which in turn affects the intermolecular interactions that govern the formation and stability of liquid crystal phases.

While extensive research on this compound-based liquid crystals is still emerging, the principles established for other fluorinated and pyridine-containing LCs provide a strong foundation for their potential. The table below outlines the key properties influenced by fluorination in liquid crystals, which would be relevant for derivatives of this compound.

| Property | Influence of Fluorine Substitution | Relevance to Display Technology |

| Dielectric Anisotropy (Δε) | Can be increased or decreased depending on the position of the fluorine atom. | A high positive Δε is crucial for low-voltage operation of LCDs. |

| Birefringence (Δn) | Generally lowered by lateral fluorine substitution. | A moderate Δn is required for optimal display contrast and response time. |

| Viscosity (η) | Often reduced, leading to faster switching times. | Lower viscosity enables faster response times, which is important for video applications. |

| Mesophase Stability | Can stabilize or destabilize liquid crystal phases depending on the molecular structure. | A broad and stable nematic phase over a wide temperature range is essential for practical applications. |

Precursor for Conducting Polymers and Organic Electronics

Fluorinated polymers are known for their exceptional stability and unique electronic properties, making them valuable in the field of organic electronics. rsc.org The electropolymerization of pyridine and its derivatives can lead to the formation of conducting polymers with interesting redox and optical properties. The incorporation of fluorine into the polymer backbone can further enhance these characteristics.

While direct polymerization of this compound is a complex process, it can serve as a crucial building block in the synthesis of more complex monomers for polymerization. For instance, it can be incorporated into larger conjugated systems that are then polymerized. The electron-withdrawing nature of the fluorine atom can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the resulting polymer. This can improve the polymer's stability against oxidation and facilitate electron injection in electronic devices.